molecular formula C14H16O4 B13968411 Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- CAS No. 50714-97-1

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-

Cat. No.: B13968411
CAS No.: 50714-97-1
M. Wt: 248.27 g/mol
InChI Key: GUWNWVMZYFPNSS-UHFFFAOYSA-N
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Description

Properties

CAS No.

50714-97-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[3-(2,5-dihydroxyphenyl)propanoyl]cyclopentan-1-one

InChI

InChI=1S/C14H16O4/c15-10-5-7-12(16)9(8-10)4-6-14(18)11-2-1-3-13(11)17/h5,7-8,11,15-16H,1-4,6H2

InChI Key

GUWNWVMZYFPNSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)CCC2=C(C=CC(=C2)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-

The synthesis of this compound involves strategic formation of the cyclopentanone core followed by functionalization with the 2,5-dihydroxyphenyl and oxopropyl substituents. Several synthetic routes have been explored in the literature, often adapting classical ketone and phenol chemistry with modern catalytic and regioselective techniques.

General Synthetic Strategy

The preparation generally follows a multi-step approach:

  • Step 1: Construction of the cyclopentanone ring or use of commercially available cyclopentanone derivatives.
  • Step 2: Introduction of the 3-(2,5-dihydroxyphenyl)-1-oxopropyl substituent via carbonyl addition or acylation reactions.
  • Step 3: Functional group manipulations to install or protect the dihydroxy groups on the phenyl ring if necessary.

Specific Synthetic Routes

Nucleophilic Addition to Cyclopentanone Derivatives

Cyclopentanone derivatives are known to undergo nucleophilic addition at the electrophilic carbonyl carbon. In this context, a suitable 3-(2,5-dihydroxyphenyl)-1-oxopropyl nucleophile or equivalent precursor can be reacted with cyclopentanone or its activated derivatives to form the target compound.

Asymmetric Synthesis and Functional Group Transformations

Advanced organic synthesis techniques, including asymmetric dihydroxylation and regioselective ring-opening of cyclic sulfates or sulfites, have been employed to construct β-hydroxy acid motifs and related structures. These methods allow for precise control over stereochemistry and functional group placement, which could be applied to synthesize the dihydroxyphenyl substituent or related intermediates prior to coupling with cyclopentanone.

Comparative Data on Related Cyclopentanone Compounds

Compound Name Key Structural Features Preparation Notes
Cyclopentanone, 2-(1-oxopropyl)- Simple ketone with propanoyl substituent Prepared via standard ketone acylation methods
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- Cyclopentanone with phenolic hydroxyls Requires selective functionalization and protection strategies
2,5-Dimethylcyclopentanone Dimethyl-substituted cyclopentanone Vapor phase cyclization of dialkyl adipates with metal oxide catalysts

Research Outcomes and Yield Data

Due to the specialized nature of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-, detailed yield and reaction condition data are limited in publicly accessible literature. However, related cyclopentanone syntheses report:

  • High yields (above 80%) in vapor phase cyclization methods for substituted cyclopentanones.
  • Regioselective transformations with yields ranging from 50-90% in asymmetric synthesis of β-hydroxy acids and related compounds, which are relevant for the phenolic side chain preparation.
  • The reactivity of the carbonyl group allows for versatile nucleophilic addition reactions, facilitating the attachment of the 3-(2,5-dihydroxyphenyl)-1-oxopropyl group with controlled regio- and stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic addition to cyclopentanone Cyclopentanone, 3-(2,5-dihydroxyphenyl)-1-oxopropyl nucleophile Direct formation of target compound Requires careful control of reactivity of phenolic groups
Vapor phase catalytic cyclization Dialkyl adipates, metallic oxide catalyst, 350-600 °C High yield, catalyst reuse possible High temperature, catalyst specificity needed
Asymmetric synthesis via cyclic sulfates/sulfites Sharpless dihydroxylation, cyclic sulfate intermediates High stereoselectivity, regioselectivity Multi-step, requires chiral catalysts

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(2,5-Dihydroxyphenyl)-1-oxopropyl]cyclopentan-1-one
  • CAS Number : 50714-97-1
  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : 256.27 g/mol

Structural Features: The compound consists of a cyclopentanone core substituted with a 3-(2,5-dihydroxyphenyl)-1-oxopropyl chain.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Key Substituents Biological Activities Safety Profile
Target Compound (50714-97-1) Cyclopentanone 2,5-Dihydroxyphenyl-oxopropyl Inferred: Antioxidant, enzyme inhibition (e.g., ACE, tyrosinase) No classified hazards; limited data
Curcumin (458-37-7) Diarylheptanoid Methoxy, hydroxyl groups Antioxidant, anti-inflammatory, anticancer; inhibits NF-κB, COX-2, EGFR Generally recognized as safe (GRAS)
(E)-3d (Curcumin analog) Cyclopentanone 4-Hydroxy-3-methoxybenzylidene Potent ACE inhibition, strong radical scavenging Non-toxic to normal lung cells
2,5-Di(cyclopentylidene)cyclopentan-1-one Cyclopentanone Cyclopentylidene groups No reported bioactivity No classified hazards
1-Methylcyclopentanol (1462-03-9) Cyclopentanol Methyl group No significant bioactivity reported Limited toxicity data
Key Findings :

Antioxidant Capacity :

  • The target compound’s 2,5-dihydroxyphenyl group likely enhances radical scavenging, comparable to curcumin analogs like (E)-3d (IC₅₀ ~10 μM for DPPH scavenging) . Methoxy-substituted analogs (e.g., (E)-3e) exhibit lower antioxidant potency, indicating hydroxyl groups are critical for activity .

Enzyme Inhibition: ACE Inhibition: Curcumin analog (E)-3d showed IC₅₀ = 0.8 μM , suggesting the target compound’s dihydroxyphenyl group may confer similar or superior inhibition. Tyrosinase Inhibition: Cyclohexanone derivatives (e.g., (E)-2e) with dimethoxy groups demonstrated strong activity (IC₅₀ = 2.1 μM) , but hydroxylated analogs like the target compound may exhibit varied efficacy due to steric and electronic effects.

Structural Influence on Bioactivity: Cyclopentanone vs. Cyclohexanone: Cyclohexanone-based analogs (e.g., (E)-2e) show higher tyrosinase inhibition, likely due to ring size affecting substrate binding . Hydroxyl vs. Methoxy Groups: Hydroxyl groups improve solubility and hydrogen-bonding capacity, enhancing interactions with enzymes like ACE .

Safety and Regulatory Status: Unlike curcumin, which is GRAS, the target compound lacks comprehensive toxicological data. Simpler cyclopentanone derivatives (e.g., 2,5-Di(cyclopentylidene)cyclopentan-1-one) also have undefined hazards, suggesting a class-wide data gap .

Table 2: Physicochemical Properties
Property Target Compound Curcumin (E)-3d
Molecular Weight 256.27 g/mol 368.38 g/mol 384.41 g/mol
LogP (Predicted) ~2.1 ~3.0 ~2.8
Solubility Low (hydrophobic core) Low Moderate in DMSO
Key Functional Groups Dihydroxyphenyl, ketone Methoxy, ketone Hydroxy-methoxy, ketone

Biological Activity

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is a compound belonging to the cyclopentanone family, characterized by its unique structure that includes a cyclopentanone framework with a propanoyl group and a 2,5-dihydroxyphenyl moiety. This structural configuration suggests potential for diverse biological activities due to the presence of hydroxyl groups, which can facilitate hydrogen bonding and influence reactivity.

  • Molecular Formula : C13H14O3
  • Molecular Weight : Approximately 222.25 g/mol

The compound's electrophilic carbonyl group allows it to participate in nucleophilic addition reactions, making it a candidate for various synthetic transformations and biological applications.

Antioxidant Activity

Research indicates that derivatives of cyclopentanones often exhibit significant antioxidant properties. The presence of the 2,5-dihydroxyphenyl group is particularly notable for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Studies have shown that compounds with similar structures demonstrate varying degrees of antioxidant activity, suggesting that cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- may possess comparable effects.

Anticancer Activity

A study focused on structurally related compounds demonstrated that certain cyclopentanone derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. For instance, compounds synthesized through modifications of cyclopentanone showed IC50 values indicating significant antiproliferative activity. While specific data for cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is limited, its structural analogs suggest potential efficacy in cancer treatment .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A comparative study was conducted on several cyclopentanone derivatives where one derivative exhibited an IC50 value of 0.656 mM against HeLa cells, indicating strong cytotoxic activity. This suggests that modifications to the cyclopentanone structure could enhance its anticancer properties.
  • Antioxidant Studies :
    • In vitro assays have demonstrated that phenolic compounds similar to cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- exhibit potent antioxidant activities by reducing oxidative stress markers in cellular models. The implications for neuroprotection and anti-inflammatory effects are significant and warrant further investigation .

Comparative Analysis with Related Compounds

To understand the unique biological profile of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-, it is useful to compare it with other related compounds:

Compound NameStructureKey FeaturesUnique Aspects
CyclopentanoneCyclopentanoneSimple ketone structureLacks hydroxyl groups
2-Hydroxycyclohexanone2-HydroxycyclohexanoneHydroxyl group presentDifferent ring size affects reactivity
CyclohexanoneCyclohexanoneSix-membered ringMore stable than cyclopentanones

The presence of hydroxyl groups in cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- provides it with distinct biological activities compared to simpler ketones or those without phenolic substitutions.

Q & A

Basic: What are the recommended synthetic routes for synthesizing Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- in laboratory settings?

Answer:
A plausible method involves Claisen-Schmidt condensation between a functionalized cyclopentanone derivative and a 2,5-dihydroxyphenylacetone precursor. The α,β-unsaturated ketone moiety can be formed via base-catalyzed aldol condensation, with careful pH control to avoid premature oxidation of the dihydroxyphenyl group . For cyclopentanone derivatives, Friedel-Crafts acylation or enolate alkylation may be employed to introduce the propionyl side chain . Key steps include:

  • Protection of phenolic hydroxyl groups (e.g., using acetyl or trimethylsilyl groups) to prevent undesired side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials.
  • Yield optimization by adjusting reaction temperature (40–60°C) and catalyst loading (e.g., 5 mol% KOH).

Advanced: How can computational modeling predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model the electronic structure of the α,β-unsaturated ketone system. Focus on:

  • Frontier molecular orbitals to predict nucleophilic/electrophilic sites. The LUMO energy of the carbonyl group indicates susceptibility to nucleophilic attack .
  • Transition-state analysis for Michael addition reactions, using isotopic labeling (e.g., deuterated cyclopentanone derivatives ) to validate kinetic isotope effects.
  • Solvent effects (polarizable continuum models) to simulate reaction environments (e.g., aqueous vs. aprotic).

Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key data should be prioritized?

Answer:

  • NMR (¹H/¹³C):
    • ¹H NMR: Look for downfield shifts (δ 10–12 ppm) from the dihydroxyphenyl protons and coupling patterns (e.g., doublets for cyclopentanone protons at δ 2.5–3.0 ppm) .
    • ¹³C NMR: Confirm the ketone carbonyl signal (~210 ppm) and aromatic carbons (110–150 ppm).
  • HRMS (High-Resolution Mass Spectrometry): Match the exact mass (e.g., 338.0460 g/mol for related hydroxyketones ) to the molecular formula.
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl vibrations (~3200–3500 cm⁻¹) .

Advanced: What strategies resolve contradictions between observed and predicted spectral data for this compound?

Answer:

  • Isotopic Labeling: Use deuterated analogs (e.g., cyclopentanone-d₄ ) to distinguish overlapping signals in NMR.
  • 2D NMR Techniques: Employ COSY and HSQC to assign proton-carbon correlations, especially for crowded aromatic regions.
  • X-ray Crystallography: Resolve ambiguous stereochemistry or confirm regioselectivity in substitution patterns .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3-(2-oxopropyl)-2-pentylcyclopentanone ) to validate peak assignments.

Basic: How does the dihydroxyphenyl group influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH-Dependent Stability: The dihydroxyphenyl group undergoes autoxidation under alkaline conditions (pH > 8), forming quinone derivatives. Stability studies in buffered solutions (pH 3–7) show minimal degradation over 72 hours at 25°C .
  • Thermal Degradation: Above 60°C, cyclopentanone ring strain may lead to retro-aldol cleavage , releasing propanal fragments. Thermogravimetric analysis (TGA) is recommended for assessing decomposition thresholds .

Advanced: What mechanistic insights can isotopic labeling provide for studying degradation pathways?

Answer:

  • ¹³C-Labeled Carbonyl Groups: Track degradation products via LC-MS to identify cleavage sites (e.g., cyclopentanone ring vs. propionyl chain) .
  • Deuterium Exchange: Monitor phenolic hydroxyl protons (e.g., D₂O solvent) to assess hydrogen bonding’s role in stabilizing intermediates .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. protiated compounds to elucidate rate-determining steps in oxidation pathways .

Advanced: How can regioselectivity challenges in functionalizing the cyclopentanone ring be addressed?

Answer:

  • Directed C-H Activation: Use transition-metal catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to target specific positions on the cyclopentanone ring .
  • Steric Effects: Bulky substituents (e.g., tert-butyl groups) on the 2-position can block undesired reactions at adjacent carbons.
  • Computational Screening: Predict favorable reaction sites via molecular electrostatic potential (MEP) maps .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods due to potential respiratory irritation (H335 ).
  • Protective Equipment: Nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 ).
  • Storage: Inert atmosphere (argon) at –20°C to minimize oxidation of the dihydroxyphenyl group .

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